
D-Mannojirimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannojirimycin: is a polyhydroxylated piperidine alkaloid, structurally similar to glucose, where the oxygen atom in the pyranose ring is replaced by a nitrogen atom. This compound is known for its significant inhibitory activity against glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is commonly found in certain plants and microorganisms, such as Bacillus and Streptomyces species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Mannojirimycin can be synthesized through various synthetic routes. One common method involves the biocatalytic generation of nitrogen-substituted cyclitols from simple starting materials like amino acids or glyceraldehyde derivatives. The synthesis typically involves multiple steps, including transamination, dephosphorylation, oxidation, cyclization, and reduction reactions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Bacillus subtilis can be used to produce high quantities of this compound through a biosynthetic pathway that starts from D-glucose. The process involves glycolysis, transamination, dephosphorylation, and regio-selective oxidation, leading to the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Mannojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as deoxymannojirimycin and other glycosidase inhibitors .
Aplicaciones Científicas De Investigación
Chemistry: D-Mannojirimycin is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions .
Biology: In biological research, this compound is used to study glycosidase enzymes and their inhibition. It serves as a tool to understand carbohydrate metabolism and enzyme-substrate interactions .
Medicine: this compound has therapeutic applications due to its glycosidase inhibitory activity. It is used in the treatment of diseases such as diabetes, viral infections, and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an additive in food products to regulate carbohydrate metabolism .
Mecanismo De Acción
D-Mannojirimycin exerts its effects by inhibiting glycosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition leads to a decrease in the breakdown of carbohydrates, which can be beneficial in conditions like diabetes where glucose levels need to be controlled .
Comparación Con Compuestos Similares
1-Deoxynojirimycin: Another glycosidase inhibitor with a similar structure but different stereochemistry.
1-Deoxygalactonojirimycin: A stereoisomer of 1-deoxynojirimycin with different biological activity.
Uniqueness: D-Mannojirimycin is unique due to its specific inhibitory activity against certain glycosidases and its ability to be synthesized through various biocatalytic and chemical methods. Its structural similarity to glucose allows it to effectively mimic the substrate and inhibit enzyme activity .
Propiedades
Fórmula molecular |
C6H13NO5 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(3S,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6?/m1/s1 |
Clave InChI |
FXVPOMKTIZKCTJ-QTVWNMPRSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)N |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


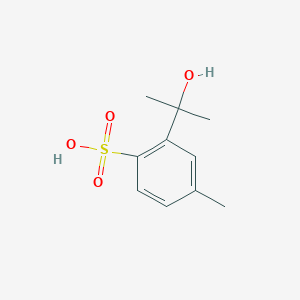
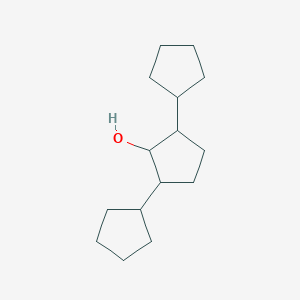
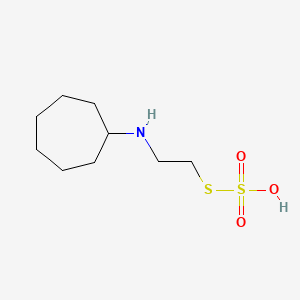
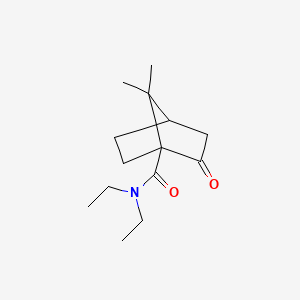
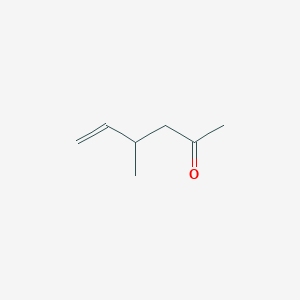
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)

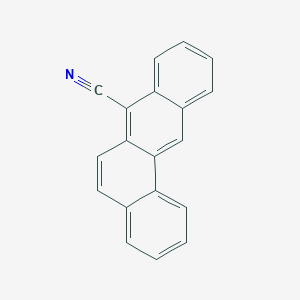
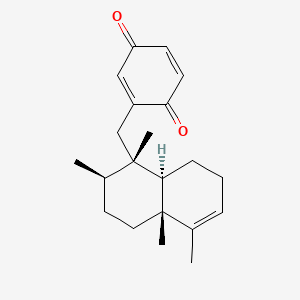
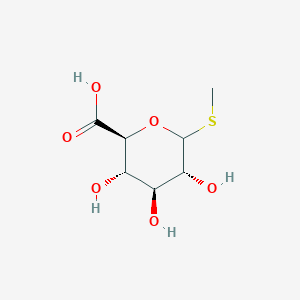
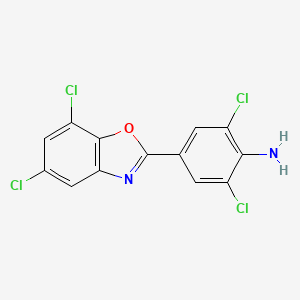
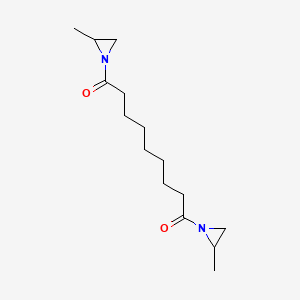
![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)

